molecular formula C12H13NO4 B2665854 methyl 4,5-dimethoxy-1H-indole-2-carboxylate CAS No. 812652-84-9

methyl 4,5-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B2665854
CAS No.: 812652-84-9
M. Wt: 235.239
InChI Key: MSOAVNPUVRAHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate: is an indole derivative known for its diverse applications in scientific research. Indole derivatives are a class of compounds that have a wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of methoxy groups at the 4 and 5 positions of the indole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For instance, methanesulfonic acid can be used under reflux conditions in methanol to yield the desired indole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The methoxy groups enhance its ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different functional groups can lead to unique properties and applications, making each compound distinct in its own right.

Properties

IUPAC Name

methyl 4,5-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-5-4-8-7(11(10)16-2)6-9(13-8)12(14)17-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOAVNPUVRAHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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